a) Chlorination and Nitration: Methyl salicylate is first chlorinated and then nitrated to give methyl 3-amino-5-chloro-2-hydroxybenzoate. []
b) Cyclization and Methylation: The nitro-substituted benzoate is cyclized with chloroacetyl chloride, followed by methylation to yield 6-chloro-4-methyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid. []
a) Reaction with amines: The sulfonyl chloride group readily reacts with various amines to form sulfonamides, providing access to a wide range of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide derivatives. [] This reaction is widely employed in medicinal chemistry for the development of novel pharmaceutical agents.
a) Ribonucleotide reductase (RRM1) inhibitors: Derivatives of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride have been investigated as potential inhibitors of RRM1, a key enzyme involved in DNA synthesis. [] These inhibitors hold promise as anticancer agents.
b) Chemokine receptor modulators: Research has explored the use of 1,2-bis-sulfonamide derivatives, potentially synthesized from 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride, as modulators of chemokine receptors. [] These modulators could be useful in treating inflammatory diseases and immune disorders.
c) 5-HT1A receptor ligands: Compounds containing the 4-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold, potentially synthesized using 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride as a precursor, have been investigated as potential ligands for the 5-HT1A receptor, a serotonin receptor subtype implicated in anxiety and depression. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7